molecular formula C13H26O3 B8223421 6-Hydroxytridecanoic acid

6-Hydroxytridecanoic acid

Cat. No.: B8223421
M. Wt: 230.34 g/mol
InChI Key: FMXOCZRMCBPHCK-UHFFFAOYSA-N
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Description

6-Hydroxytridecanoic acid is a long-chain fatty acid with the molecular formula C13H26O3. It is characterized by the presence of a hydroxyl group (-OH) attached to the sixth carbon of the tridecanoic acid chain. This compound is a saturated fatty acid and is often found in bacterial lipopolysaccharides (LPS), which are components of the outer membrane of Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxytridecanoic acid can be achieved through various methods One common approach involves the hydroxylation of tridecanoic acidFor example, the use of a Lewis acid catalyst in combination with an oxidizing agent can achieve this transformation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of solvents, are carefully controlled to ensure the efficient production of the compound. Additionally, purification steps such as crystallization or distillation are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxytridecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of tridecanedioic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 6-hydroxytridecanol.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.

Major Products Formed

Scientific Research Applications

6-Hydroxytridecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxytridecanoic acid involves its interaction with various molecular targets and pathways. In bacterial cells, it is a component of lipopolysaccharides, which play a crucial role in the structural integrity of the bacterial outer membrane. The hydroxyl group allows for specific interactions with other molecules, influencing the compound’s reactivity and function .

Comparison with Similar Compounds

Similar Compounds

    Tridecanoic acid: A straight-chain saturated fatty acid without the hydroxyl group.

    13-Hydroxytridecanoic acid: A similar compound with the hydroxyl group at the 13th carbon instead of the 6th.

    Ethyl 3-hydroxytridecanoate: An ester derivative of 3-hydroxytridecanoic acid

Uniqueness

6-Hydroxytridecanoic acid is unique due to the specific position of the hydroxyl group on the sixth carbon. This positional specificity can influence its chemical reactivity and biological interactions, making it distinct from other hydroxylated tridecanoic acids .

Properties

IUPAC Name

6-hydroxytridecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-2-3-4-5-6-9-12(14)10-7-8-11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXOCZRMCBPHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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